trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

CNS drug design Lipophilicity (LogP) Blood-brain barrier permeability

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine (CAS 1212390-64-1) is a chiral 3-aminopyrrolidine derivative with IUPAC name (3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine, molecular formula C₈H₁₈N₂O, and molecular weight 158.24 g/mol. The compound belongs to the 3,4-disubstituted pyrrolidine class, which has been established as a privileged scaffold for monoamine transporter inhibitors.

Molecular Formula C8H18N2O
Molecular Weight 158.245
CAS No. 1212390-64-1
Cat. No. B573056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
CAS1212390-64-1
Synonymstrans-1-isopropyl-4-methoxy-3-pyrrolidinamine(SALTDATA: 2HCl)
Molecular FormulaC8H18N2O
Molecular Weight158.245
Structural Identifiers
SMILESCC(C)N1CC(C(C1)OC)N
InChIInChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1
InChIKeyRCRIZLJMLOJTPO-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine (CAS 1212390-64-1): Chemical Identity, Chiral Configuration & Procurement Essentials


trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine (CAS 1212390-64-1) is a chiral 3-aminopyrrolidine derivative with IUPAC name (3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine, molecular formula C₈H₁₈N₂O, and molecular weight 158.24 g/mol . The compound belongs to the 3,4-disubstituted pyrrolidine class, which has been established as a privileged scaffold for monoamine transporter inhibitors [1]. It is predominantly supplied as the dihydrochloride salt (CAS 1390654-58-6) to enhance aqueous solubility and long-term stability . The molecule features a trans (3S,4S) configuration, an N-isopropyl group, a C4-methoxy substituent, and a free primary amine at the C3 position. This substitution pattern differentiates it from N-methyl, N-ethyl, and 4-unsubstituted analogs in terms of lipophilicity (LogP = 0.73), steric bulk, and hydrogen-bonding capacity .

Why trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Cannot Be Interchanged with Its N-Alkyl or 4-Unsubstituted Analogs


Within the 3-aminopyrrolidine scaffold, variations at the N1 and C4 positions produce large differences in physicochemical and pharmacological profiles, preventing functional interchangeability. The N-isopropyl group imparts distinct steric and lipophilic character (LogP 0.73) compared with N-methyl or N-ethyl analogs, directly influencing blood–brain barrier permeability and monoamine transporter affinity [1]. The trans (3S,4S) stereochemistry fixes the 3-amino and 4-methoxy substituents in a specific spatial orientation that is critical for chiral recognition at biological targets; racemic mixtures of similar pyrrolidine derivatives have shown significantly reduced potency in monoamine reuptake inhibition assays [2]. Moreover, the C4-methoxy group contributes electronic modulation and an additional hydrogen-bond acceptor site that the unsubstituted pyrrolidine analogs lack . The dihydrochloride salt form provides solubility and storage advantages that are absent in the free base forms of several close analogs, impacting formulation and handling in preclinical workflows .

Quantitative Differentiation Evidence for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Relative to Closest Pyrrolidine Analogs


N-Isopropyl vs. N-Methyl Substitution: Lipophilicity Elevation for Enhanced CNS Permeability

The N-isopropyl group of the target compound (LogP 0.73) confers higher lipophilicity than the N-methyl analog (trans-4-methoxy-1-methyl-3-pyrrolidinamine dihydrochloride), for which the computed free base LogP is approximately –0.1 to 0.3. This difference is consistent with the general SAR trend observed in 3,4-disubstituted pyrrolidine monoamine transporter inhibitors, where increasing N-alkyl chain length and branching elevate LogP and DAT/NET affinity [1]. An increase of approximately 0.4–0.7 LogP units supports improved passive membrane permeability, a critical parameter for CNS-targeted probe molecules .

CNS drug design Lipophilicity (LogP) Blood-brain barrier permeability

C4-Methoxy Donor–Acceptor Capacity vs. 4-Unsubstituted Analogs: Modulation of Target Binding

The 4-methoxy group on the pyrrolidine ring introduces an additional hydrogen-bond acceptor (ether oxygen) and electron-donating substituent that is absent in unsubstituted N-isopropylpyrrolidin-3-amine. In the closely related 3,4-disubstituted pyrrolidine series, the 4-methoxy substitution was found to be essential for high-affinity monoamine reuptake inhibition; the lead compound (analog 12) achieved Ki values of 0.084 µM (DAT binding), 0.20 µM (DA uptake), 0.23 µM (5-HT uptake), and 0.031 µM (NE uptake), whereas simpler 3-aminopyrrolidine scaffolds lacking the 4-substituent were inactive or >10-fold weaker [1]. Although direct data on the target compound are not published, the structural homology places it within the same pharmacophore model where the 4-methoxy group is a critical recognition element.

Medicinal chemistry Hydrogen bonding Monoamine transporter

Trans (3S,4S) Stereochemical Purity vs. Racemic Mixtures: Chiral Recognition at Biological Targets

The target compound is specified as the (3S,4S) enantiomer per its IUPAC name (3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine and confirmed by the SMILES string CO[C@H]1CN(C[C@@H]1N)C(C)C . In contrast, some commercial listings (e.g., Hit2Lead BB-4034481) provide the dihydrochloride as a racemic mixture . The literature on 3-aminopyrrolidine CCR2 antagonists demonstrates that enantiomeric purity directly governs potency and selectivity; the (S)-enantiomer of the lead compound exhibited >100-fold greater antagonist activity compared with the (R)-enantiomer [1]. In the monoamine transporter inhibitor series, the trans configuration dictates the spatial relationship between the amine and methoxy groups, and loss of stereochemical control degrades transporter binding affinity [2].

Chiral chemistry Stereochemistry Enantiomeric purity

Dihydrochloride Salt Form: Aqueous Solubility and Storage Stability Advantage over Free Base Analogs

The target compound is routinely supplied as the dihydrochloride salt (CAS 1390654-58-6), which converts the free base (C₈H₁₈N₂O, MW 158.24) to the salt (C₈H₂₀Cl₂N₂O, MW 231.16) . The dihydrochloride is a solid at room temperature and exhibits storage stability under sealed, dry conditions at 2–8 °C . In comparison, several close analogs—including trans-1-ethyl-4-methoxy-3-pyrrolidinamine (CAS 1212178-34-1) and trans-4-methoxy-1-methyl-3-pyrrolidinamine (CAS 1262769-88-9)—are also available as dihydrochloride salts, but the isopropyl analog’s salt form has been specifically noted for enhanced solubility in aqueous media . The salt-to-base conversion ratio (231.16/158.24 = 1.46) must be accounted for in solution preparation, enabling accurate dosing calculations for in vitro assays.

Salt selection Aqueous solubility Chemical stability

Physicochemical Property Profile vs. N-Ethyl and N-Methyl Analogs: Implications for Formulation and Bioassay Buffer Compatibility

The target compound’s physicochemical profile—predicted boiling point 200.7 ± 40.0 °C, density 1.0 ± 0.1 g/cm³, refractive index 1.486 , and LogP 0.73 —positions it between the N-methyl analog (lower LogP, estimated <0.3) and N-butyl isosteres (LogP >1.5) in the 3-aminopyrrolidine series [1]. This intermediate lipophilicity is advantageous for achieving balanced aqueous solubility and membrane permeability. The compound’s two rotatable bonds (N-isopropyl and methoxy groups) provide conformational flexibility that facilitates induced-fit binding at transporter orthosteric sites, while the fixed trans ring geometry limits entropic penalty upon binding .

Pre-formulation Physicochemical characterization Buffer solubility

Optimal Application Scenarios for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Based on Quantitative Evidence


CNS Monoamine Transporter Probe Development: Dopamine/Norepinephrine Reuptake Inhibitor SAR Studies

The 3,4-disubstituted pyrrolidine scaffold validated by Enyedy et al. (2001) provides a pharmacophore template for designing monoamine transporter inhibitors. trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine incorporates the critical 4-methoxy group and a lipophilic N-isopropyl substituent (LogP 0.73), placing it within the favorable physicochemical range for CNS penetration . Procurement of the (3S,4S) enantiomer enables systematic SAR exploration of N-alkyl chain length, branching, and stereochemical effects on DAT/NET/SERT selectivity, directly building on the class-level Ki data (0.031–0.23 µM for the most potent analog) [1].

Chiral Building Block for Asymmetric Synthesis of CNS-Active Pyrrolidine Derivatives

The (3S,4S) configuration with a free primary amine at C3 enables diastereoselective functionalization via reductive amination, amide coupling, or sulfonamide formation without compromising stereochemical integrity. The compound is supplied at ≥95% purity and is available as the dihydrochloride salt for precise stoichiometric control in multi-step syntheses . This contrasts with racemic or stereochemically undefined commercial sources, which introduce unpredictable stereochemical outcomes in downstream chiral HPLC purification or biological assays [2].

Pre-formulation and Early ADME Assessment: Salt Form Solubility and Stability Profiling

The dihydrochloride salt (CAS 1390654-58-6, MW 231.16) enables reproducible preparation of DMSO stock solutions and aqueous dilution series for in vitro ADME assays (kinetic solubility, LogD, microsomal stability, and Caco-2 permeability). The salt-to-base correction factor of 1.46 must be applied for accurate free-base concentration calculations . Researchers comparing N-alkyl pyrrolidine series should procure the isopropyl analog in the identical salt form as comparator compounds (N-methyl and N-ethyl dihydrochloride salts) to eliminate formulation artifacts in head-to-head profiling .

AMPA Receptor Positive Allosteric Modulator (PAM) Scaffold Exploration

Pyrrolidine sulfonamide derivatives have been disclosed as AMPA receptor positive allosteric modulators with sub-micromolar activity (WO2007107539A1). The primary amine at C3 of the target compound provides a handle for sulfonylation to access this chemotype. The N-isopropyl and 4-methoxy substitution pattern may influence AMPA receptor subtype selectivity (GluA1–GluA4) and hERG counter-screen profiles, as established for biaryl pyrrolidine PAMs with sub-micromolar GluA2 flip isoform activity and good selectivity over the hERG cardiac channel [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.